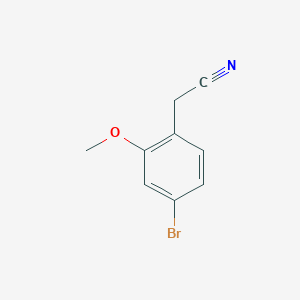
(4-Brom-2-methoxyphenyl)acetonitril
Übersicht
Beschreibung
“(4-Bromo-2-methoxyphenyl)acetonitrile” is a chemical compound with the CAS Number: 858523-37-2 . It has a molecular weight of 226.07 . The compound appears as a white to yellow to brown solid .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2-methoxyphenyl)acetonitrile” is 1S/C9H8BrNO/c1-12-9-6-8 (10)3-2-7 (9)4-5-11/h2-3,6H,4H2,1H3 . This indicates that the molecule consists of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetonitrile group.Physical And Chemical Properties Analysis
“(4-Bromo-2-methoxyphenyl)acetonitrile” is a solid at room temperature . It has a molecular weight of 226.07 . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird (4-Brom-2-methoxyphenyl)acetonitril als Vorläufer bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Brom- und Nitrilfunktionalitäten machen es zu einem vielseitigen Zwischenprodukt für den Aufbau komplexer Moleküle, insbesondere bei der Entwicklung neuer Therapeutika, die auf verschiedene biologische Pfade abzielen .
Organische Synthese
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere beim Aufbau heterocyclischer Verbindungen. Seine Reaktivität ermöglicht die Bildung von Kohlenstoff-Stickstoff-Bindungen, die für die Herstellung einer Vielzahl von organischen Molekülen mit potenziellen Anwendungen in der medizinischen Chemie und Materialwissenschaft unerlässlich sind .
Materialwissenschaft
In der Materialwissenschaft wird this compound bei der Synthese von fortgeschrittenen Materialien verwendet. Seine Einarbeitung in Polymere und Beschichtungen kann wünschenswerte Eigenschaften wie erhöhte thermische Stabilität und chemische Beständigkeit verleihen .
Analytische Chemie
Analytische Chemiker verwenden this compound als Standard oder Reagenz in chromatographischen Methoden und Massenspektrometrie. Es hilft bei der Quantifizierung und Identifizierung komplexer Gemische und bei der Entwicklung neuer analytischer Techniken .
Biochemie
In der Biochemie kann diese Verbindung verwendet werden, um Peptide und Proteine zu modifizieren, was die Untersuchung der Proteinfunktion und -interaktion unterstützt. Es kann auch als synthetisches Zwischenprodukt bei der Herstellung biochemischer Sonden dienen .
Umweltwissenschaften
This compound kann an Umweltüberwachungs- und Sanierungsbemühungen beteiligt sein. Seine Derivate könnten verwendet werden, um Schadstoffe zu detektieren und zu quantifizieren oder um Verbindungen zu synthetisieren, die beim Abbau von Umweltkontaminanten helfen .
Agrarchemie
Im Bereich der Agrarchemie kann es zur Synthese neuer Agrochemikalien, einschließlich Pestiziden und Herbiziden, verwendet werden. Das Bromatom in seiner Struktur kann für die biologische Aktivität dieser Verbindungen entscheidend sein .
Chemieingenieurwesen
Schließlich ist this compound im Chemieingenieurwesen in der Prozesschemie für die großtechnische Produktion von Feinchemikalien wichtig. Seine Rolle bei der Gestaltung synthetischer Routen trägt zur Effizienz und Nachhaltigkeit chemischer Prozesse bei .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, indicating that it’s harmful if swallowed . Precautionary statements include P280, P305, P338, and P351, suggesting that protective gloves, eye protection, and face protection should be worn, and that in case of contact with eyes, rinse cautiously with water .
Eigenschaften
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTBTBUHEXXTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680957 | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858523-37-2 | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)
![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)
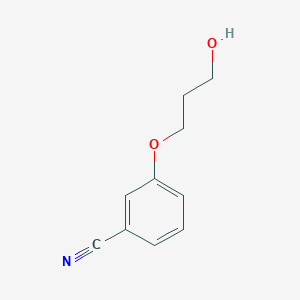
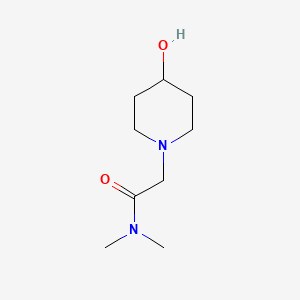
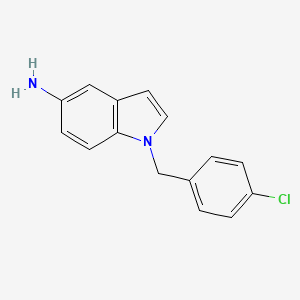
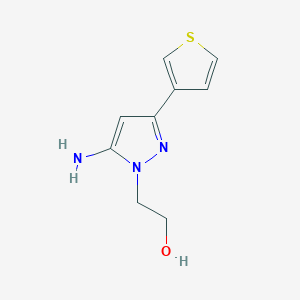
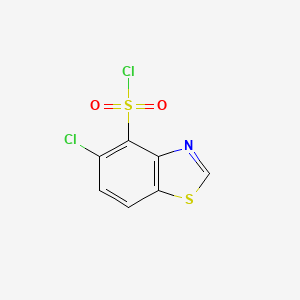
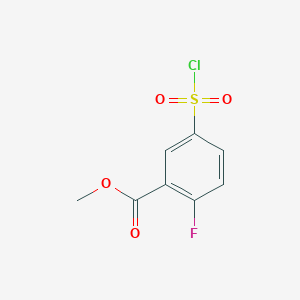
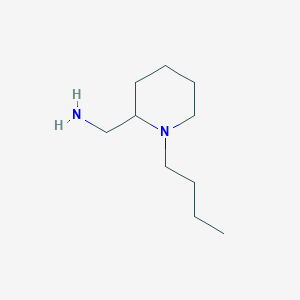
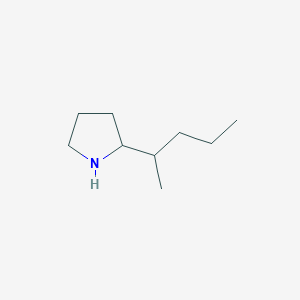

![1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1523222.png)
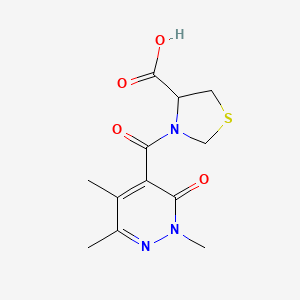
![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)